Naphthalene-1,3,6-trisulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of NTSA derivatives and related compounds often involves electrochemical methods and reactions with specific reagents. For instance, the electrochemical behavior of naphthalene derivatives, including those related to NTSA, has been studied to determine optimal conditions for preparative electrosynthesis. Such studies have led to the efficient synthesis of amino-sulfonic acids from naphthalene sulfonic acids through electroreduction, offering high yields and current efficiency under controlled conditions (Konarev, 2021).
Molecular Structure Analysis
The molecular structure of NTSA and its derivatives has been elucidated using X-ray diffraction analysis, revealing complex crystal packing and extensive classical hydrogen bonding. Such studies provide insights into the supramolecular arrangements and interactions that contribute to the properties of these compounds (Jin et al., 2014).
Chemical Reactions and Properties
NTSA undergoes various chemical reactions, influenced by its sulfonic acid groups. For example, its reactivity with ozone in aqueous phase has been analyzed, demonstrating that the presence of multiple sulfonic groups affects its reaction rate. Such studies are crucial for understanding the degradation pathways and environmental impact of NTSA and similar compounds (Rivera-Utrilla et al., 2002).
Physical Properties Analysis
The physical properties of NTSA derivatives, such as solubility, have been a focus of research, particularly in relation to their use in advanced materials. For instance, studies on sulfonated polyimides containing naphthalene units have highlighted the influence of sulfonation degree on solubility, thermal stability, and proton conductivity, which are critical for applications like proton exchange membranes (Wang et al., 2015).
Scientific Research Applications
1. Environmental Applications
Naphthalene-1,3,6-trisulfonic acid (NTA) shows potential in environmental applications, particularly in water treatment processes. A study by Rivera-Utrilla et al. (2002) investigated the degradation of naphthalenesulfonic acids, including NTA, by oxidation with ozone. They found that the presence of multiple sulfonic groups in NTA resulted in a lower reaction rate to ozone, suggesting specific behaviors in water treatment processes.
2. Geothermal Reservoir Tracing
NTA has been tested as a tracer in geothermal reservoirs. Rose et al. (2001) here demonstrated that polyaromatic sulfonates like NTA are suitable for use in high-temperature reservoirs. This application is significant for the geothermal industry, aiding in the monitoring and management of geothermal resources.
3. Material Science
In material science, NTA shows promise in surface coating technologies. Kim et al. (2022) here found that naphthalene trisulfonate, combined with hafnium(IV) ions, forms versatile surface coatings on various substrates. These coatings are beneficial for nonbiofouling applications, highlighting the chemical's utility in advanced material coatings.
4. Electrochemical Research
Konarev (2021) here explored the electrochemical behavior of naphthalene 1-nitro-6-sulfonic acid, a related compound, offering insights into the electrochemical properties of naphthalene sulfonic acids. This research is relevant for understanding the electrochemical applications of NTA.
5. Nanotechnology
In nanotechnology, NTA finds application in the fabrication of micro-patterns on fused silica plates. Ding et al. (2003) here demonstrated the use of NTA in laser-induced backside wet etching, a technique vital for creating precise micropatterns in various technological applications.
properties
IUPAC Name |
naphthalene-1,3,6-trisulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBSAMLXSQCSOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058945 | |
Record name | 1,3,6-Naphthalenetrisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,3,6-trisulfonic acid | |
CAS RN |
86-66-8, 19437-42-4 | |
Record name | 1,3,6-Naphthalenetrisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene-1,3,6-trisulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6-Naphthalenetrisulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,6-Naphthalenetrisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,3,6-trisulphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Naphthalene-1,3,6-trisulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPHTHALENE-1,3,6-TRISULPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66WF59G54Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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